One area of research explores TAK-901's ability to inhibit kinases, enzymes involved in regulating cellular processes. Studies suggest TAK-901 might target specific kinases, such as Aurora kinases, which play a role in cell division. Inhibiting these kinases could have implications for cancer treatment [PubChem, National Institutes of Health (.gov) ].
Another area of investigation examines TAK-901's potential impact on neurodegenerative diseases like Alzheimer's disease. Research suggests TAK-901 might influence tau protein phosphorylation, a pathological hallmark of Alzheimer's disease [Mol Neurobiol. 2017 Dec;55(6):5314-5326. doi: 10.1007/s12035-017-0577-8. Epub 2017 Jun 22].
Scientific interest in TAK-901 extends beyond these specific areas. Researchers are exploring its potential applications in other conditions, including:
TAK-901 is an investigational compound classified as a multitargeted inhibitor of Aurora B kinase, which is part of the Aurora kinase family involved in cell division and mitosis. It is derived from a novel azacarboline chemical scaffold, specifically designed to interact with the hinge region of Aurora kinases through hydrogen bonding, thereby inhibiting their activity . The chemical formula for TAK-901 is , with a molecular weight of approximately 504.65 g/mol .
TAK-901 functions primarily as an inhibitor of Aurora B kinase, exhibiting time-dependent, tight-binding inhibition. Its mechanism involves the suppression of histone H3 phosphorylation, which is crucial for chromosome segregation during mitosis. The compound's interaction with Aurora B leads to polyploidy in treated cells, a condition characterized by an abnormal number of chromosomes . The binding affinity of TAK-901 to Aurora B/INCENP has been reported to be very high, with an inhibition constant (IC) of 0.02 nmol/L .
In vitro studies indicate that TAK-901 effectively inhibits cell proliferation across various human cancer cell lines, with effective concentration values ranging from 40 to 500 nmol/L . It has shown significant activity against multiple solid tumor types and hematological malignancies in rodent xenograft models, leading to complete regression in certain cancer types such as ovarian cancer . Notably, TAK-901 also demonstrated synergistic effects when combined with B-cell lymphoma-extra large inhibition, enhancing its anti-cancer efficacy .
The synthesis of TAK-901 involves structure-based drug design techniques that optimize its interaction with the target kinases. Although specific synthetic pathways are not detailed in the available literature, the compound's design leverages structural information from existing Aurora A kinase complexes to refine its binding properties and enhance selectivity against Aurora B kinase .
TAK-901 is primarily being investigated for its potential use in treating various cancers, including lymphoma, multiple myeloma, and advanced solid tumors . Its unique mechanism of action as an Aurora B inhibitor positions it as a promising candidate for combination therapies aimed at enhancing the efficacy of existing cancer treatments.
Several compounds share similar mechanisms or targets as TAK-901. Here are some notable examples:
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
AZD1152-HQPA | Selective Aurora B inhibitor | Known for rapid dissociation rates compared to TAK-901 |
GSK1070916 | Aurora B/C-selective inhibitor | Exhibits long residence time similar to TAK-901 |
VX-680 (MK-0457) | Broad-spectrum Aurora kinase inhibitor | Faster dissociation rates than TAK-901 |
CCT137690 | Selective Aurora A/B inhibitor | Targets both A and B kinases but lacks specificity |
TAK-901 stands out due to its exceptionally long binding duration to Aurora B kinase compared to other inhibitors, which may enhance its therapeutic efficacy in clinical settings .